1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride

描述

Nomenclature and Chemical Identity

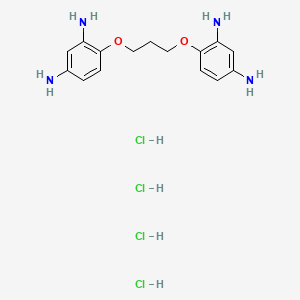

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride exists under multiple systematic and common nomenclature designations within chemical literature and regulatory databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine tetrahydrochloride. Alternative chemical nomenclature includes 1,3-Benzenediamine, 4,4'-[1,3-propanediylbis(oxy)]bis-, tetrahydrochloride, which reflects the structural arrangement of the benzene rings and their connectivity through the propane bridge.

The compound is commonly referenced by various trade names and synonyms throughout different chemical databases and commercial sources. These include Colorex 13bis, HC Blue 16, and the abbreviated designation 1,3-Bis(2,4-diaminophenoxy)propane 4HCl. The free base form of this compound carries the molecular formula C₁₅H₂₀N₄O₂, while the tetrahydrochloride salt form is represented by C₁₅H₂₄Cl₄N₄O₂.

The molecular structure consists of two 2,4-diaminophenol units connected through ether linkages to a central propane chain. Each phenyl ring contains two amino groups positioned at the 2 and 4 positions relative to the oxygen substituent, creating a symmetrical molecular architecture. The tetrahydrochloride designation indicates that four hydrochloride molecules are associated with the organic base, resulting in a quaternary salt formation that significantly alters the compound's physical and chemical properties compared to the neutral molecule.

| Chemical Property | Free Base | Tetrahydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₅H₂₀N₄O₂ | C₁₅H₂₄Cl₄N₄O₂ |

| Molecular Weight | 288.34 g/mol | 434.19 g/mol |

| Physical Form | Grey powder | Crystalline solid |

| Water Solubility | Limited | Enhanced (>100 g/l) |

Historical Development and Discovery

The development of this compound emerged from systematic research into aromatic diamine compounds and their potential applications in synthetic chemistry. Patent documentation indicates that production processes for this compound have been subject to continuous refinement and optimization since its initial synthesis. The compound's development represents part of broader research efforts focused on creating stable, water-soluble derivatives of aromatic diamines for industrial and research applications.

Manufacturing methodologies for this compound have evolved through multiple generations of synthetic approaches. Early production processes involved direct coupling reactions between 2,4-diaminophenol precursors and appropriate propane-based linking reagents under controlled conditions. Contemporary production techniques incorporate additional purification steps, including water treatment processes designed to remove impurities while maintaining product integrity and yield optimization.

The compound's emergence within chemical literature coincided with increased interest in bis-phenoxy compounds as potential intermediates for various synthetic applications. Research investigations during the compound's developmental period focused on understanding the relationship between molecular structure and physical properties, particularly regarding solubility characteristics and thermal stability parameters.

Historical patent filings reveal that production methodologies have incorporated specific temperature control protocols, stirring mechanisms, and pH adjustment procedures to ensure consistent product quality. These manufacturing developments reflect ongoing efforts to establish reliable, scalable production processes suitable for commercial applications while maintaining stringent purity requirements.

Significance in Organic Chemistry Research

This compound has established significant importance within organic chemistry research due to its unique structural characteristics and reactivity patterns. The compound serves as a valuable model system for investigating bis-aromatic amine chemistry and understanding the influence of flexible linker groups on molecular conformation and reactivity. Research investigations have utilized this compound to explore fundamental principles of aromatic substitution reactions, particularly focusing on the electronic effects of multiple amino substituents on phenyl ring systems.

The compound's symmetrical structure makes it particularly useful for studying intramolecular interactions and conformational preferences in bis-aromatic systems. Computational chemistry studies have employed this molecule as a test case for evaluating theoretical models of molecular flexibility and rotational barriers around ether linkages connecting aromatic and aliphatic segments. These investigations contribute to broader understanding of structure-activity relationships in complex organic molecules.

Synthetic chemistry research has utilized this compound as a building block for constructing more complex molecular architectures. The presence of multiple reactive amino groups provides numerous opportunities for further chemical modification through standard organic transformations including acylation, alkylation, and condensation reactions. This versatility has made the compound valuable for developing synthetic methodologies applicable to related aromatic diamine systems.

Analytical chemistry investigations have focused on developing reliable detection and quantification methods for this compound in various matrices. Research efforts have established chromatographic separation techniques and spectroscopic identification protocols that enable accurate analysis of the compound in complex mixtures. These analytical developments support both quality control applications in manufacturing settings and research investigations requiring precise quantitative measurements.

Taxonomic Classification and Registry Identifiers

This compound maintains comprehensive registration within multiple international chemical databases and regulatory systems. The Chemical Abstracts Service registry number for the tetrahydrochloride salt form is 74918-21-1, while the free base form carries the designation 81892-72-0. These unique identifiers facilitate unambiguous identification of the compound across different chemical databases and regulatory frameworks.

属性

CAS 编号 |

74918-21-1 |

|---|---|

分子式 |

C15H21ClN4O2 |

分子量 |

324.80 g/mol |

IUPAC 名称 |

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C15H20N4O2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h2-5,8-9H,1,6-7,16-19H2;1H |

InChI 键 |

PYPNWPPZTSKNST-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl |

规范 SMILES |

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl |

其他CAS编号 |

74918-21-1 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

准备方法

Stage 1: Synthesis of 1,3-Bis(2,4-dinitrophenoxy)propane

- Reactants: 2,4-dinitrophenol (or its potassium salt) and 1,3-dibromopropane.

- Base: Potassium carbonate or potassium hydroxide to generate the phenolate anion.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), methyl glycol, diethylene glycol monomethyl ether, or diethylene glycol dimethyl ether.

- Temperature: 80–200 °C.

- Reaction Time: 0.5 to 12 hours depending on conditions.

Mechanism: The phenolate anion performs nucleophilic substitution on the 1,3-dibromopropane, displacing bromide and forming the ether linkage to yield the dinitrophenoxy intermediate.

Yields: Typical isolated yields range from 64% to 80% depending on the solvent and base used.

After completion, the intermediate is purified by washing with base to remove unreacted 2,4-dinitrophenol.

Stage 2: Catalytic Hydrogenation to 1,3-Bis(2,4-diaminophenoxy)propane

- Catalyst: Raney nickel.

- Solvent: Ethanol or dimethylformamide.

- Hydrogen Pressure: Approximately 25 atmospheres.

- Temperature: Around 25 °C.

- Duration: Until hydrogen uptake is complete (typically several hours).

Procedure: The dinitro intermediate is hydrogenated in the presence of Raney nickel catalyst, reducing the nitro groups to amino groups. After hydrogenation, the catalyst is filtered off, and the solution is acidified with concentrated hydrochloric acid to form the tetrahydrochloride salt.

- Yield: Up to 95% theoretical yield reported.

- Product: White crystalline 1,3-bis(2,4-diaminophenoxy)propane tetrahydrochloride.

- Melting point: Approximately 215 °C.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Raney nickel | |

| Hydrogen pressure | 25 atm | |

| Temperature | 25 °C | |

| Solvent | Ethanol or DMF | |

| Yield | 95% theoretical | |

| Melting point | 215 °C |

Summary Table of Preparation Steps

| Step | Reactants / Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-Dinitrophenol + K2CO3 or KOH + 1,3-dibromopropane in DMF or glycols, 80–200 °C, 0.5–12 h | 1,3-Bis(2,4-dinitrophenoxy)propane | 64–80 | Purification by base washing |

| 2 | Hydrogenation with Raney nickel, ethanol or DMF, 25 atm H2, 25 °C | This compound | Up to 95 | Acidification with HCl to obtain tetrahydrochloride salt |

Additional Notes from Research Findings

- The choice of solvent in stage 1 influences the yield and purity of the dinitro intermediate. Polar aprotic solvents like DMF and glycols facilitate nucleophilic substitution effectively.

- Catalytic hydrogenation is typically carried out at mild temperatures and high hydrogen pressure to ensure complete reduction of nitro groups without decomposition.

- The tetrahydrochloride salt form improves the stability and crystallinity of the final product.

- The final compound is hygroscopic and should be stored under inert atmosphere at room temperature to maintain stability.

- Analytical characterization includes melting point determination, NMR, and HPLC purity assessment, with typical purity >93% and low impurity content (~1.2% of related compounds).

化学反应分析

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or sulfonated phenoxy derivatives.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to various derivatives useful in different chemical reactions .

Biology

- Enzyme Inhibition Studies : Research has indicated potential biological activities of this compound, particularly its role as an enzyme inhibitor. Such properties make it a candidate for further studies in biochemical pathways and mechanisms .

- Toxicological Evaluations : Studies have assessed its safety profile through various toxicity tests. For instance, acute oral toxicity tests in Wistar rats revealed an LD50 value of approximately 3570 mg/kg body weight, indicating moderate toxicity .

Medicine

- Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of this compound in drug development. Its properties may contribute to creating new medications targeting specific diseases or conditions .

- Cosmetic Formulations : The compound is widely used in the cosmetic industry as a precursor for hair dyes. It reacts with primary intermediates to form stable dye products when combined with oxidizing agents like hydrogen peroxide . Regulatory bodies have established guidelines for its safe use in hair color formulations, with maximum concentrations specified for consumer safety .

Industry

- Dyes and Coatings : Beyond cosmetics, this compound finds applications in the production of dyes and coatings due to its ability to form stable colorants upon oxidation . Its industrial relevance extends to polymers where it may enhance properties such as color stability and resistance.

Case Study: Toxicity Assessments

A comprehensive study conducted on rabbits assessed the irritation potential of 1,3-bis(2,4-diaminophenoxy)propane tetrahydrochloride when applied topically or instilled into the eyes. Results indicated mild skin irritation but no significant ocular damage after repeated exposure . These findings are crucial for understanding the safety profile of the compound in consumer products.

Regulatory Framework

The European Commission's Scientific Committee on Consumer Products has evaluated this compound's safety for use in cosmetics. They concluded that it is permissible under specific conditions and concentrations due to its potential risk factors . This regulatory oversight ensures that products containing this compound are safe for public use.

作用机制

The mechanism of action of 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research and therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Oxidative Hair Dye Couplers

The compound is categorized among aromatic diamines used as couplers in hair dyes. Key comparisons include:

Table 1: Comparison with Hair Dye Couplers

Key Observations :

- Solubility: The tetrahydrochloride salt offers superior aqueous solubility over the free base (81892-72-0) and non-ionic couplers like 1,3-diaminobenzene, facilitating formulation in hair dyes .

- Safety: Demonstrates lower dermal absorption than 2,4-diaminophenoxyethanol HCl, making it preferable in cosmetics .

Protein Kinase Inhibitors

Contrasts include:

- Selectivity: Unlike broad-spectrum inhibitors (e.g., Staurosporine), it may target specific kinases due to its diaminophenoxy-propane structure .

- Solubility: The hydrochloride salt enhances bioavailability compared to non-polar inhibitors, aiding in vitro studies .

生物活性

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride (CAS No. 74918-21-1) is a chemical compound primarily used in the formulation of hair dyes and has garnered attention for its biological activity. Its structure allows it to interact with various biological systems, leading to a range of effects that are significant in both therapeutic and toxicological contexts.

This compound functions primarily as a dye intermediate but also exhibits biological activities that can affect cellular processes. The compound influences several pathways:

- Inhibition of Enzymes : It can inhibit key enzymes involved in metabolic pathways, potentially affecting cell growth and survival.

- Cell Signaling Modulation : The compound may modulate signaling pathways that are crucial for cell cycle regulation and apoptosis, such as the p53/MDM2 pathway .

Acute Toxicity Studies

Acute toxicity studies conducted on Wistar rats have shown varying degrees of lethality based on dosage:

| Dose (mg/kg bw) | Number of Deaths (out of 10) |

|---|---|

| 2510 | 0 |

| 3160 | 2 |

| 3570 | 5 |

| 3980 | 8 |

| 5010 | 9 |

The median lethal dose (LD50) was calculated to be approximately 3570 mg/kg bw , indicating significant toxicity at higher doses .

Eye and Skin Irritation

The compound has been evaluated for its potential to cause irritation:

- Eye Irritation : Instillation into the eyes of test animals resulted in corneal opacity and conjunctival irritation, with effects resolving within a week .

- Skin Sensitization : There is a risk of skin sensitization upon repeated exposure, necessitating caution in handling .

Applications in Hair Dyes

The compound is commonly used in oxidative and non-oxidative hair dye formulations. Regulatory bodies have established guidelines for its safe concentration levels:

- Maximum Concentration : Up to 1.8% (calculated as the tetrahydrochloride salt) is considered safe for application on hair .

Study on Hair Dye Formulations

A study conducted by the Scientific Committee on Consumer Products (SCCP) evaluated the safety of this compound in hair dye formulations. The findings indicated that at concentrations below the established maximum, the compound did not exhibit significant systemic toxicity or adverse effects when applied topically .

Biological Effects in Cell Cultures

In vitro studies have demonstrated that this compound can affect cell viability and proliferation rates in various cell lines. For instance:

- At lower concentrations, it promotes cell survival.

- At higher concentrations, it induces apoptosis through activation of specific signaling pathways.

These findings underscore the dual nature of this compound as both a therapeutic agent and a potential toxicant depending on dosage and exposure duration.

常见问题

Q. What are the standard methods for synthesizing 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride?

The synthesis typically involves multi-step reactions under controlled conditions. For example, similar aromatic diamino compounds are prepared by dissolving precursors in polar aprotic solvents (e.g., DMSO), followed by refluxing (18–24 hours), distillation under reduced pressure, and crystallization using water-ethanol mixtures. Yield optimization often requires adjusting reaction times and purification steps, such as recrystallization .

Q. How can researchers verify the purity and structural integrity of this compound?

Key characterization methods include:

- Melting point analysis (e.g., 141–143°C for analogous compounds) to assess purity .

- Solid-phase extraction (SPE) with Oasis HLB cartridges for isolating impurities, followed by LC-MS or HPLC for quantification .

- Deactivation of glassware using 5% dimethyldichlorosilane to prevent analyte adsorption during analysis .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

Polar solvents like DMSO, ethanol, or methanol are commonly used due to the compound’s hydrophilic tetrahydrochloride salt form. Pre-saturation of solvents with nitrogen may be required to prevent oxidation of aromatic amines .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Factorial design allows systematic variation of parameters (e.g., temperature, molar ratios, solvent volume) to identify interactions affecting yield. For instance, a 2³ factorial design could test:

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., cell line variability, solvent interference). To address this:

- Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Control for solvent effects by using vehicle-only controls and confirming compound stability via LC-MS .

- Cross-reference results with theoretical frameworks, such as structure-activity relationship (SAR) models for aromatic amines .

Q. What methodological considerations are critical for designing in vitro assays to study this compound’s enzyme inhibition properties?

Key steps include:

- Pre-incubation protocols : Ensure compound solubility and stability in assay buffers (e.g., PBS at pH 7.4).

- Competitive binding assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition kinetics.

- Data normalization : Account for autofluorescence or solvent quenching effects using internal standards like BP-3-d5 .

Q. How can researchers align experimental workflows with theoretical frameworks to study this compound’s mechanism of action?

- Conceptual grounding : Link hypotheses to existing theories (e.g., electron-deficient aromatic systems in redox-active compounds) .

- Observational alignment : Select analytical methods (e.g., cyclic voltammetry) that directly probe theoretical predictions (e.g., redox potential of diaminophenoxy groups) .

Methodological Best Practices

Q. What strategies improve reproducibility in synthesizing and testing this compound?

- Detailed documentation : Record exact solvent batches, glassware deactivation steps, and ambient conditions (e.g., humidity) .

- Collaborative validation : Share samples with independent labs for cross-testing using harmonized protocols (e.g., OECD guidelines).

Q. How can researchers mitigate adsorption losses during analytical quantification?

- Silanize glassware with dimethyldichlorosilane to prevent surface interactions .

- Spike recovery tests : Add known quantities of the compound to blank matrices (e.g., buffer solutions) to assess extraction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。